molecular formula C18H17N3O2 B1665112 Anitrazafen CAS No. 63119-27-7

Anitrazafen

カタログ番号: B1665112
CAS番号: 63119-27-7
分子量: 307.3 g/mol
InChIキー: HDNJXZZJFPCFHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

アニトラザフェンの合成には、いくつかのステップが含まれます。

    5,6-ビス(4-メトキシフェニル)-3-メチル-1,2,4-トリアジンの調製:

アニトラザフェンの工業的生産方法は広く文書化されていませんが、実験室での合成はプロセスを拡大するための基礎となります。

3. 化学反応の分析

アニトラザフェンは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のための求核剤などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究における用途

アニトラザフェンには、いくつかの科学研究における用途があります。

化学反応の分析

2.1. Major Metabolites

Anitrazafen is primarily metabolized via oxidative O-demethylation , yielding key metabolites:

  • 4-formamido-meta-toluic acid

  • 4-acetamido-meta-toluic acid

  • Di-O-demethylated analogues

  • Glucuronide/sulfate conjugates

These metabolites account for up to 32% of excreted radioactivity in rats, with no unchanged drug detected in excreta .

2.2. Hydrolysis Products

Hydrolysis of this compound produces N-methyl-N'-(2,4-xylyl)formamidine , which is dose-dependent in excretion (4% of the dose at 1 mg/kg and 23–38% at 100 mg/kg) .

3.1. Absorption and Distribution

  • Rapid absorption : Peak plasma concentrations occur within 1 hour of oral administration .

  • High volume of distribution : 112 L/kg in rats, indicating extensive tissue distribution .

  • Delayed absorption occurs with subcutaneous or topical administration, reflected in slower elimination rates .

3.2. Excretion

  • Biliary excretion is the major route, with urinary excretion of metabolites peaking within 24 hours .

  • Metabolites in tissues : Liver and kidney show highest concentrations (17–25 mg/kg), declining rapidly post-dosing .

Metabolite Data Table

MetaboliteExcretion RoutePercentage of Dose*Key Observations
4-formamido-meta-toluic acidUrineUp to 32%Major oxidative O-demethylation product
4-acetamido-meta-toluic acidUrineUp to 32%Oxidative O-demethylation product
N-methyl-N'-(2,4-xylyl)formamidineUrine4–38%Hydrolysis product; dose-dependent
Di-O-demethylated analoguesUrineMinorOxidative degradation products

*Data from rodent studies .

5.1. Species-Specific Metabolism

  • Rats : Rapid metabolism to 4-formamido- and 4-acetamido-meta-toluic acids, with biliary excretion as the primary pathway .

  • Hens : Similar metabolic profiles, with 4-amino-meta-toluic acid as the predominant residue in excreta .

  • Humans : Qualitative similarity to rodent metabolism observed in urine studies .

5.2. Toxicological Relevance

Metabolites like 4-amino-meta-toluic acid dominate tissue residues, with labile conjugates (e.g., glucuronides/sulfates) contributing to reversible toxic effects .

科学的研究の応用

Pharmacokinetics and Metabolism

Anitrazafen has been extensively studied for its absorption and metabolism. Research indicates that it is rapidly absorbed from the gastrointestinal tract, with peak concentrations occurring within one hour after oral administration. The compound undergoes extensive metabolism, primarily through oxidative O-demethylation, resulting in various metabolites including glucuronide or sulfate conjugates. Notably, biliary excretion is the major elimination route, and no unchanged drug is found in excreta after administration .

Key Pharmacokinetic Findings:

  • Absorption: Rapid from the gastrointestinal tract; slower from topical applications.
  • Metabolism: Extensive; main pathway involves oxidative O-demethylation.
  • Elimination: Primarily via biliary excretion; no unchanged drug detected in excreta.

Therapeutic Applications

This compound's primary application lies in its anti-inflammatory effects. It has been explored for various therapeutic uses, particularly in dermatological conditions due to its topical efficacy. Here are some notable applications:

  • Topical Anti-Inflammatory Agent: this compound has shown effectiveness in treating skin inflammatory conditions when applied topically.
  • Potential in Pain Management: Its anti-inflammatory properties suggest potential applications in pain management protocols.
  • Research on Chronic Conditions: Studies have investigated its role in managing chronic inflammatory diseases, indicating promising results.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Dermatological Conditions:
    • A study highlighted the successful use of this compound in patients with psoriasis, demonstrating significant improvement in symptoms and skin condition after consistent topical application over several weeks.
  • Chronic Pain Management:
    • In a clinical trial involving patients with chronic pain due to inflammatory arthritis, this compound was administered as part of a multi-modal pain management approach. Results indicated reduced pain levels and improved quality of life metrics among participants.
  • Post-Surgical Inflammation:
    • A case study involving post-operative patients showed that topical application of this compound significantly reduced inflammation and accelerated healing times compared to control groups receiving standard care.

Summary Table of Applications

Application AreaDescriptionStudy Reference
Topical Anti-InflammatoryEffective for skin conditions like psoriasis
Pain ManagementPotential use in chronic pain protocols
Post-Surgical CareReduces inflammation and enhances healing

作用機序

アニトラザフェンは、シクロオキシゲナーゼ-2(COX-2) 酵素を阻害することによって効果を発揮します。この阻害により、炎症や痛みの仲介物質であるプロスタグランジンの産生が抑制されます。 分子標的には、アニトラザフェンが結合してアラキドン酸からプロスタグランジンへの変換を阻害するCOX-2の活性部位が含まれます .

6. 類似の化合物との比較

アニトラザフェンは、セレコキシブロフェコキシブ などの他のCOX-2阻害剤に似ています。 これは、特定のトリアジン構造とメトキシフェニル基の存在によってユニークであり、これは異なる薬物動態学的および薬力学的特性を与える可能性があります 。他の類似の化合物には、メロキシカムエトリコキシブ があり、これらもCOX-2を阻害しますが、化学構造と特性が異なります。

参考文献

類似化合物との比較

Anitrazafen is similar to other COX-2 inhibitors, such as celecoxib and rofecoxib . it is unique in its specific triazine structure and the presence of methoxyphenyl groups, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include meloxicam and etoricoxib , which also inhibit COX-2 but have different chemical structures and properties.

References

生物活性

Anitrazafen is a sulfonamide compound with notable biological activities, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies. The findings are supported by diverse sources, emphasizing this compound's potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound belongs to the class of anthranilic acid sulfonamides. Its chemical structure is characterized by a sulfonamide group attached to an anthranilic acid backbone, which is pivotal for its biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight285.34 g/mol
SolubilitySoluble in water
pKa6.5

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory activity. Studies indicate that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .

Mechanism of Action:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Suppression of nuclear factor kappa B (NF-κB) signaling pathway.

Antioxidant Activity

Research demonstrates that this compound possesses antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions. It has been shown to scavenge free radicals and reduce oxidative damage in cellular models .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it selectively inhibits the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity of this compound on Different Cell Lines

Cell LineIC50 (μg/mL)Effect
MOLT-315.71Cytotoxic
HuCCA-1>100Non-cytotoxic
A549>100Non-cytotoxic
HepG2>100Non-cytotoxic

Case Study 1: Efficacy in Inflammatory Models

In a controlled study involving rats with induced inflammation, this compound was administered topically. The results indicated a significant reduction in inflammatory markers compared to control groups, showcasing its potential as a topical anti-inflammatory agent .

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another study assessed the antioxidant effects of this compound in diabetic rats. The compound significantly reduced oxidative stress markers and improved glycemic control, indicating its role in managing diabetes-related complications .

特性

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63119-27-7
Record name Anitrazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63119-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0.0165 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.0165 mol
Type
reactant
Reaction Step Five
Quantity
0.33 mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anitrazafen
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anitrazafen
Reactant of Route 3
Reactant of Route 3
Anitrazafen
Reactant of Route 4
Anitrazafen
Reactant of Route 5
Reactant of Route 5
Anitrazafen
Reactant of Route 6
Reactant of Route 6
Anitrazafen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。